molecular formula C15H18N4O5S B2955457 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE CAS No. 897622-95-6

2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B2955457
CAS No.: 897622-95-6
M. Wt: 366.39
InChI Key: BFJFDBDWNHKXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a 3,4-dihydropyrimidin-4-one core. Key structural attributes include:

  • Sulfonyl-piperazine substituent at position 5: The piperazine ring is substituted with a 2-methoxyphenyl group, which may confer selectivity in receptor interactions due to its electron-donating methoxy moiety.
  • Core aromaticity: The dihydropyrimidinone scaffold provides a planar structure conducive to π-π stacking interactions.

This compound’s structural design aligns with pharmacophores common in kinase inhibitors or neurotransmitter receptor modulators, as piperazine derivatives are prevalent in CNS-targeting drugs .

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-24-12-5-3-2-4-11(12)18-6-8-19(9-7-18)25(22,23)13-10-16-15(21)17-14(13)20/h2-5,10H,6-9H2,1H3,(H2,16,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJFDBDWNHKXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method involves the reaction of 2-methoxyphenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate. This intermediate is then reacted with a dihydropyrimidinone derivative in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a thiol derivative.

Scientific Research Applications

2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Formula Molar Mass (g/mol) Reference
Target Compound 3,4-Dihydropyrimidin-4-one 2-Hydroxy, 5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl} Not provided Not provided
EP 2023 Compound 1 Pyrido[1,2-a]pyrimidin-4-one 2-(1,3-Benzodioxol-5-yl), 7-(piperazin-1-yl) C20H17N3O3 347.37
EP 2023 Compound 2 Pyrido[1,2-a]pyrimidin-4-one 2-(1,3-Benzodioxol-5-yl), 7-(4-methylpiperazin-1-yl) C21H19N3O3 361.40
Compound 2,3-Dihydropyridazin-3-one 4-(4-Methoxyphenoxy), 2-(4-methylphenyl), 5-(piperidin-1-yl) C23H25N3O3 391.46

Key Observations:

Piperazine Derivatives: The target compound’s piperazine group is sulfonyl-linked, unlike the direct nitrogen bonding in EP 2023 compounds. This sulfonyl group may improve solubility or act as a hydrogen-bond acceptor.

Aromatic vs. Aliphatic Substituents: The 2-methoxyphenyl group in the target compound is less electron-rich than the benzodioxol substituent in EP 2023 compounds, which could reduce affinity for receptors requiring planar, electron-dense ligands.

Pharmacological Implications: Pyrido-pyrimidinone cores (EP 2023) are associated with anticancer activity due to kinase inhibition, while dihydropyrimidinones are explored for antimicrobial or anti-inflammatory effects. Piperidino groups () are common in phosphodiesterase (PDE) inhibitors, suggesting divergent therapeutic targets compared to piperazine-containing analogs .

Biological Activity

Overview of the Compound

This compound belongs to the class of dihydropyrimidinones, which are known for their diverse pharmacological properties. The presence of the piperazine moiety, along with a sulfonamide group, suggests that it may interact with various biological pathways.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE exhibit significant antidepressant and anxiolytic effects. For instance, derivatives of piperazine have been shown to enhance serotonergic activity in the brain, which is crucial for mood regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety-like behaviors in models
AntineoplasticInhibition of cancer cell proliferation

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been observed that derivatives containing the dihydropyrimidinone structure can inhibit the growth of several cancer cell lines. For example, a study highlighted that related compounds exhibited cytotoxic effects against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines.

Case Study: Cytotoxic Activity

In a controlled experiment, derivatives were tested against cancer cell lines:

  • HT-29 Cells : IC50 values indicated significant inhibition at concentrations as low as 10 µM.
  • TK-10 Cells : Similar results were observed with IC50 values around 15 µM.

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Serotonin Receptor Modulation : It is believed to interact with serotonin receptors, enhancing neurotransmitter availability.
  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in cancer progression.
  • Cell Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post oral administration.
  • Distribution : High tissue distribution due to lipophilicity from the methoxyphenyl group.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.